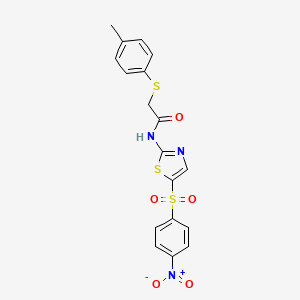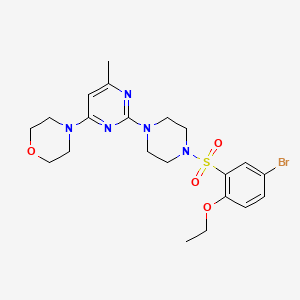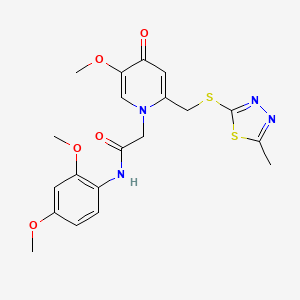![molecular formula C20H20N4O3S B2595132 5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 899748-42-6](/img/structure/B2595132.png)
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green Chemistry in Synthesis
A study by Poomathi et al. (2015) discusses a green chemistry approach in the synthesis of pyrimidine diones, similar to the compound . The research highlights the advantages of this method, including short reaction times, excellent yields, and practical simplicity, pointing towards environmentally friendly synthesis routes for such compounds (Poomathi et al., 2015).
Novel Synthesis Techniques
Wang et al. (2016) describe an efficient method for synthesizing pyrido[2,3-d]pyrimidine-2,4-dione derivatives. This research provides insights into simple, rapid methods for creating fused heterocyclic compounds, which is relevant for the compound (Wang et al., 2016).
DNA Interaction Studies
Ragheb et al. (2022) explored the interaction of pyrimido[4,5-b]quinoline diones with DNA, offering insights into how similar compounds might interact with genetic material. This has implications for understanding the biological activity of such compounds (Ragheb et al., 2022).
Anticancer Potential
Ghorab et al. (2015) synthesized quinoline and pyrimidoquinoline derivatives to test their anticancer activity. This research provides a foundation for the exploration of similar compounds in oncology, particularly in liver cancer (Ghorab et al., 2015).
Antimicrobial Properties
Abu‐Hashem (2018) synthesized and evaluated the antimicrobial activity of furothiazolo pyrimido quinazolinones, demonstrating the potential of pyrimidoquinoline derivatives in combating bacterial and fungal infections (Abu‐Hashem, 2018).
Antioxidant Applications
Hussein et al. (2016) synthesized quinolinone derivatives and evaluated them as antioxidants in lubricating grease. This suggests potential industrial applications of similar compounds in enhancing the oxidative stability of lubricants (Hussein et al., 2016).
Synthesis and Antitubercular Activity
Kantevari et al. (2011) conducted a study on the synthesis of pyridine and quinolinone derivatives, assessing their antitubercular properties. This indicates the role of such compounds in developing treatments for tuberculosis (Kantevari et al., 2011).
Mechanism of Action
Target of action
The compound “5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of dihydroquinolinones . Dihydroquinolinones are known to display a range of potent biological properties .
Biochemical pathways
Dihydroquinolinones are often involved in a variety of biological processes, including antioxidant and antitumor activities .
Result of action
Dihydroquinolinones are known to have antitumor and antioxidant activities .
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-22-18-17(19(26)23(2)20(22)27)15(9-10-21-18)28-12-16(25)24-11-5-7-13-6-3-4-8-14(13)24/h3-4,6,8-10H,5,7,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWQRDMMAQHDHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[[4-(Trifluoromethoxy)phenyl]methyl]azetidin-3-yl]triazole](/img/structure/B2595051.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide](/img/structure/B2595055.png)
![2-Chloro-N-[1-(2-methoxyacetyl)-2,3-dihydroindol-4-yl]acetamide](/img/structure/B2595056.png)
![Ethyl 2-{2-[(3-nitrophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate](/img/structure/B2595059.png)
![4-[(4-Methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl)amino]benzoic acid;bromide](/img/no-structure.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2595061.png)
![3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile](/img/structure/B2595062.png)



![Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2595067.png)

![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2595070.png)
